molecular formula C19H28F3N5O3 B2516014 Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 2034205-53-1

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2516014
CAS No.: 2034205-53-1
M. Wt: 431.46
InChI Key: WKTYKSVIEBNODU-UHFFFAOYSA-N
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Description

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C19H28F3N5O3 and its molecular weight is 431.46. The purity is usually 95%.
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Biological Activity

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate, commonly referred to as compound 44, is a synthetic compound with notable biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its antibacterial properties, interaction with cellular mechanisms, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H26F3N3O2\text{C}_{18}\text{H}_{26}\text{F}_3\text{N}_3\text{O}_2

This structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl carbamate group, which contribute to its biological properties.

Antibacterial Properties

Recent studies have demonstrated that compound 44 exhibits significant antibacterial activity against various Gram-positive bacteria, including drug-resistant strains. Notably, it has shown effectiveness against:

  • Staphylococcus aureus (including MRSA and VISA)
  • Enterococcus faecium (vancomycin-resistant strains)

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid. However, it has shown no activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

The mechanism by which compound 44 exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Further studies are required to elucidate the precise biochemical pathways involved.

Study 1: Efficacy Against Drug-resistant Strains

A study conducted on drug-resistant strains of Staphylococcus aureus revealed that compound 44 not only inhibited bacterial growth but also demonstrated bactericidal properties. The study indicated that it could effectively reduce biofilm formation, which is a critical factor in the persistence of infections caused by these bacteria .

Study 2: Selectivity and Safety Profile

In another investigation focusing on the selectivity of compound 44, researchers evaluated its interaction with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance. The results indicated that compound 44 had a preferential selectivity towards P-gp compared to other transporters, suggesting potential for reduced side effects and enhanced efficacy in vivo .

Structure–Activity Relationship (SAR)

The SAR analysis shows that modifications in the piperidine and pyrimidine rings significantly impact the antibacterial potency and selectivity of compound 44. For instance, variations in substituents on the pyrimidine ring have been linked to enhanced binding affinity and improved biological activity against specific bacterial strains .

CompoundMIC (μg/mL)Target BacteriaComments
440.78MRSAEffective against biofilms
443.125VREfmComparable to vancomycin
Control>16Gram-negative bacteriaNo activity observed

Future Directions

Given the promising antibacterial activity of compound 44, further research is warranted to explore its potential as a therapeutic agent against resistant bacterial infections. Future studies should focus on:

  • In vivo efficacy : Assessing its effectiveness in animal models.
  • Mechanistic studies : Understanding its interaction with bacterial targets.
  • Safety profiling : Evaluating potential side effects in long-term use.

Properties

IUPAC Name

tert-butyl N-[1-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N5O3/c1-11(23-17(29)30-18(3,4)5)16(28)26-13-6-8-27(9-7-13)15-10-14(19(20,21)22)24-12(2)25-15/h10-11,13H,6-9H2,1-5H3,(H,23,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYKSVIEBNODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)NC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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